(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine
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Overview
Description
(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is an organic compound that features a pyrimidine ring substituted with a bromothiophene and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of a brominated thiophene with a pyrimidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki cross-coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound may be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanamine: A related compound with similar structural features.
(4-Bromo-2-methylphenyl)methanamine: Another compound with a brominated aromatic ring and an amine group
Uniqueness
(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is unique due to its combination of a bromothiophene and a pyrimidine ring. This structural arrangement imparts specific electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrN3S |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
[2-(4-bromothiophen-2-yl)-6-methylpyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C10H10BrN3S/c1-6-2-8(4-12)14-10(13-6)9-3-7(11)5-15-9/h2-3,5H,4,12H2,1H3 |
InChI Key |
VELOIYHYIYHUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CS2)Br)CN |
Origin of Product |
United States |
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